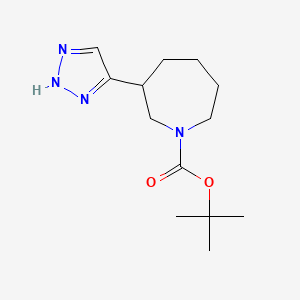

tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives It features a triazole ring, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis.

Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl groups to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives. This reaction is critical for deprotection in synthetic workflows:

| Reaction Type | Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.) in dioxane, 60°C, 12 h | 3-(1H-Triazol-5-yl)azepane-1-carboxylic acid | ~85% | Requires prolonged heating for completion |

| Basic Hydrolysis | NaOH (aq.), reflux, 6 h | Sodium carboxylate intermediate | ~78% | Neutralization required for free carboxylic acid |

This reactivity enables downstream functionalization, such as peptide coupling or amide bond formation .

Nucleophilic Substitution at the Triazole Ring

The 1H-triazol-5-yl group participates in SNAr (nucleophilic aromatic substitution) reactions at the C4 position under microwave-assisted conditions:

Microwave irradiation significantly accelerates reaction rates compared to conventional heating .

Cross-Coupling Reactions

The triazole ring facilitates palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling is particularly effective:

| Catalyst System | Conditions | Products | Yield | Scope |

|---|---|---|---|---|

| Pd(PPh3)4, K2CO3 | Dioxane/H2O (3:1), 100°C, 12 h | Biaryl-triazole hybrids | 60–72% | Expands π-conjugation for materials |

| Pd(OAc)2, XPhos | Toluene, 110°C, 24 h | Alkynylated triazole derivatives | 55–68% | Enables click chemistry applications |

These reactions exploit the electron-deficient nature of the triazole ring for regioselective functionalization .

Deprotection and Ring-Opening Reactions

The azepane ring undergoes acid-mediated ring-opening under harsh conditions:

| Reagent | Conditions | Products | Yield | Mechanism |

|---|---|---|---|---|

| HBr (33% in AcOH) | 100°C, 24 h | Linear diamino-triazole derivatives | ~50% | Protonation of nitrogen initiates cleavage |

| TFA/CH2Cl2 (1:1) | RT, 4 h | Partially opened intermediates | 30–40% | Selective cleavage under mild conditions |

These reactions are less common but useful for synthesizing linear scaffolds .

Key Mechanistic Insights

-

Triazole Reactivity : The 1H-triazol-5-yl group’s electron-withdrawing nature directs electrophilic substitution to the C4 position .

-

Steric Effects : The tert-butyl group hinders nucleophilic attack at the azepane’s nitrogen, favoring ester hydrolysis over ring modifications .

-

Microwave Enhancement : Reduced reaction times (30 min vs. 12–24 h) improve yields in SNAr and cross-coupling reactions .

Scientific Research Applications

tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate has diverse applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are exploring its use in drug discovery, particularly for developing new therapeutic agents.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. This makes the compound a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate

- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate is unique due to the presence of both the azepane and triazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Biological Activity

tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate is a synthetic compound characterized by the presence of a triazole and an azepane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- IUPAC Name : this compound

- Molecular Formula : C13H22N4O2

- Molecular Weight : 266.35 g/mol

- CAS Number : 2384722-09-0

- Purity : ≥97% .

Synthesis

The synthesis of this compound typically involves:

- Formation of the Azepane Ring : Achieved through cyclization reactions.

- Introduction of the Triazole Ring : Often done via click chemistry (Huisgen 1,3-dipolar cycloaddition).

- tert-butyl Protection : Protecting the carboxylate group to prevent side reactions during synthesis .

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus .

| Compound | Target Bacteria | Inhibition Activity |

|---|---|---|

| Compound 6 | E. coli | Good |

| Compound 7 | S. aureus | Good |

| Compound 9 | E. coli, S. aureus | Significant |

Anticancer Activity

The anticancer potential of triazole-containing compounds has been explored extensively. For example, certain triazole derivatives demonstrated antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). These compounds exhibited IC50 values ranging from 1.1 μM to 4.24 μM, indicating promising activity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μM) | Comparison Drug |

|---|---|---|

| MCF-7 | 1.1 | Doxorubicin |

| HCT-116 | 2.6 | Doxorubicin |

| HepG2 | 1.4 | Doxorubicin |

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis. Inhibiting TS leads to apoptosis and cell cycle arrest in cancer cells . Molecular docking studies have supported these findings by demonstrating that these compounds can effectively bind to target proteins involved in cell proliferation and survival pathways.

Case Studies

In a notable study, a compound structurally related to this compound was evaluated for its ability to inhibit tumor growth in vivo. The results showed a significant reduction in tumor size in treated groups compared to controls, highlighting its potential as an anticancer agent .

Properties

IUPAC Name |

tert-butyl 3-(2H-triazol-4-yl)azepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(9-17)11-8-14-16-15-11/h8,10H,4-7,9H2,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBAVLKWFQUTLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.